Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
Description
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (CAS: 90721-46-3) is an organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.18 g/mol. Its IUPAC name reflects the esterification of the hydroxyacetic acid moiety at the 3-hydroxyphenyl position. It has been synthesized via methods such as palladium-catalyzed debenzylation of protected precursors (e.g., methyl 2-(3-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate) or esterification of 2-(3-hydroxyphenyl)acetic acid . Applications include its evaluation in biological studies, such as lettuce growth inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFNXLEGMCKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl esters.
Scientific Research Applications
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism by which methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific pathways in the body .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Hydroxyl Substitution
- Methyl 2-Hydroxy-2-(4-hydroxyphenyl)acetate (2c) :
This positional isomer features a para-hydroxyl group on the phenyl ring. Synthesized via alkylation of 2b with methyl iodide in DMF , it exhibits weaker lettuce-growth-inhibitory activity compared to the meta isomer. Evidence suggests the meta-hydroxyl group enhances hydrogen-bonding interactions, critical for biological activity . - 3-Hydroxymandelic Acid (HMDB0000750): This compound shares the meta-hydroxyphenyl group but replaces the methyl ester with a carboxylic acid.
Chain Length and Functional Group Modifications
- Methyl 3-(3-hydroxyphenyl)propanoate (CAS: 61389-68-2): With a propanoate chain instead of acetate, this analog has lower topological polar surface area (TPSA) due to reduced oxygen content. The elongated chain may enhance lipophilicity, affecting membrane permeability .
- Methyl 2-(5-hydroxy-2,7-dimethyl-4-oxo-4H-chromen-3-yl)acetate (1): A chromene-derived analog isolated from Penicillium sp. J54, this compound demonstrates antimicrobial activity against tobacco pathogens.
Substituent Electronic Effects
- Methyl (2S)-2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 1821776-64-0) :
The electron-withdrawing trifluoromethyl group increases the compound’s electrophilicity and metabolic stability compared to the hydroxyl group. Such modifications are common in medicinal chemistry to optimize pharmacokinetics .
Stereochemical Variations
- (S)-Methyl 2-Hydroxy-2-(4-hydroxyphenyl)acetate :
The S-configuration at the hydroxyacetate chiral center may influence enantioselective interactions with biological targets, such as enzymes or receptors. Stereochemical purity is critical for activity, as seen in chiral HPLC separations of related esters .
Steric and Conformational Impacts
- However, this modification improved yield (88%) during recrystallization, highlighting trade-offs between synthesis and bioactivity .
Key Findings :
- Hydroxyl Position : Meta substitution enhances bioactivity in phenylacetate derivatives, likely due to optimized hydrogen bonding .
- Ester vs. Acid : Esterification improves membrane permeability compared to carboxylic acids, as seen in the greater activity of methyl esters over mandelic acid derivatives .
- Steric Effects : Bulky substituents (e.g., phenyl in 1b) may reduce target engagement but improve synthetic yields .
Biological Activity
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known by its CAS number 90721-46-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following structural formula:
This compound features a hydroxyl group and an ester functional group, which are critical for its biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress in biological systems. The presence of hydroxyl groups allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may interact with specific pathways in the body .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating potent antimicrobial activity .
Case Study: Antioxidant Activity
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
